2-({5-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]furan-2-yl}sulfanyl)-3-phenylquinazolin-4(3H)-one
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Overview
Description
2-({5-[1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDIN-2-YL]FURAN-2-YL}SULFANYL)-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core, a furan ring, and an imidazolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDIN-2-YL]FURAN-2-YL}SULFANYL)-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidine and furan intermediates, followed by their coupling with the quinazolinone core. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-({5-[1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDIN-2-YL]FURAN-2-YL}SULFANYL)-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The imidazolidine moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinazolinone core can produce dihydroquinazolinones .
Scientific Research Applications
2-({5-[1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDIN-2-YL]FURAN-2-YL}SULFANYL)-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-({5-[1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDIN-2-YL]FURAN-2-YL}SULFANYL)-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
2-({5-[1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDIN-2-YL]FURAN-2-YL}SULFANYL)-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core, a furan ring, and an imidazolidine moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C35H30N4O2S |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
2-[5-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]furan-2-yl]sulfanyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C35H30N4O2S/c1-24-12-16-26(17-13-24)37-22-23-38(27-18-14-25(2)15-19-27)33(37)31-20-21-32(41-31)42-35-36-30-11-7-6-10-29(30)34(40)39(35)28-8-4-3-5-9-28/h3-21,33H,22-23H2,1-2H3 |
InChI Key |
UCYKLZKITNCGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC=C(O3)SC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6)C7=CC=C(C=C7)C |
Origin of Product |
United States |
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